molecular formula C19H15ClO2 B6382292 5-(3-Benzyloxyphenyl)-3-chlorophenol, 95% CAS No. 1261961-54-9

5-(3-Benzyloxyphenyl)-3-chlorophenol, 95%

Cat. No. B6382292
CAS RN: 1261961-54-9
M. Wt: 310.8 g/mol
InChI Key: ZDECBPIIEGCREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Benzyloxyphenyl)-3-chlorophenol, 95% (5-BOC-3-CP) is a phenolic compound belonging to the class of benzyloxy-substituted phenols. It is a white crystalline solid with a melting point of 105-106°C. 5-BOC-3-CP is widely used in the synthesis of organic compounds, as a catalyst in various chemical reactions, and as a reagent in biochemical and physiological studies.

Mechanism of Action

5-(3-Benzyloxyphenyl)-3-chlorophenol, 95% acts as a catalyst in a variety of chemical reactions. It is believed to act as a Lewis acid, which means it can donate a pair of electrons to an electron-deficient species, such as a nucleophile. This allows for the formation of a new bond between the two species.
Biochemical and Physiological Effects
5-(3-Benzyloxyphenyl)-3-chlorophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. It has also been shown to inhibit the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. In addition, it has been shown to inhibit the enzyme thromboxane synthase, which is involved in the synthesis of thromboxane.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-Benzyloxyphenyl)-3-chlorophenol, 95% in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a stable compound and can be stored for long periods of time without degradation. The main limitation of using 5-(3-Benzyloxyphenyl)-3-chlorophenol, 95% in laboratory experiments is that it is highly toxic and should be handled with extreme caution.

Future Directions

There are a number of potential future directions for research involving 5-(3-Benzyloxyphenyl)-3-chlorophenol, 95%. These include further study of its biochemical and physiological effects, as well as its use in the synthesis of drugs and pharmaceuticals. Additionally, further research could be done to explore its potential applications in the synthesis of polymers, dyes, and pigments. Finally, further research could be done to explore its potential use as a catalyst in various chemical reactions.

Synthesis Methods

5-(3-Benzyloxyphenyl)-3-chlorophenol, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 3-chlorophenol and benzyl bromide in the presence of a base such as sodium hydroxide. This reaction produces 5-(3-Benzyloxyphenyl)-3-chlorophenol, 95% in a yield of approximately 95%.

Scientific Research Applications

5-(3-Benzyloxyphenyl)-3-chlorophenol, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, as a catalyst in various chemical reactions, and as a reagent in biochemical and physiological studies. It is also used in the synthesis of polymers, in the synthesis of drugs and pharmaceuticals, and in the synthesis of dyes and pigments.

properties

IUPAC Name

3-chloro-5-(3-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO2/c20-17-9-16(10-18(21)12-17)15-7-4-8-19(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDECBPIIEGCREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686196
Record name 3'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Benzyloxyphenyl)-3-chlorophenol

CAS RN

1261961-54-9
Record name [1,1′-Biphenyl]-3-ol, 5-chloro-3′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261961-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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